
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline is a chemical compound with the molecular formula C16H11Cl3N2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinazoline and 2,6-dichloro-3,5-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base, such as caesium carbonate, in a solvent like N,N-dimethylacetamide. The reaction mixture is heated to 110°C under an inert atmosphere for several hours.
Purification: After the reaction is complete, the mixture is cooled, diluted with dichloromethane, and washed with hydrochloric acid and brine. The organic layer is dried over sodium sulfate and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides.
Scientific Research Applications
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: Lacks the methoxy group at the 7-position.
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline: Lacks the dichloro groups at the 2,6-positions.
2-Chloro-6-(2,6-dichlorophenyl)quinazoline: Lacks the methoxy groups at the 3,5-positions.
Uniqueness
The presence of both dichloro and methoxy groups in 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H13Cl3N2O3 |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-methoxyquinazoline |
InChI |
InChI=1S/C17H13Cl3N2O3/c1-23-11-5-10-8(7-21-17(20)22-10)4-9(11)14-15(18)12(24-2)6-13(25-3)16(14)19/h4-7H,1-3H3 |
InChI Key |
IJKLTBXKOXBRFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=C(C=C3C(=C2)C=NC(=N3)Cl)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
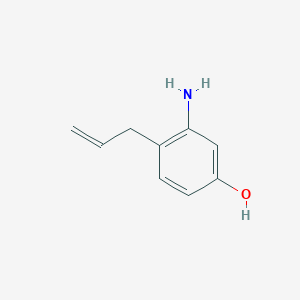
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
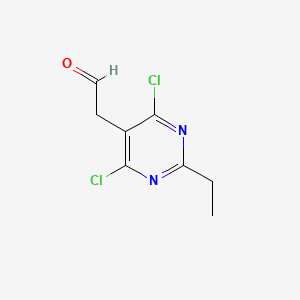
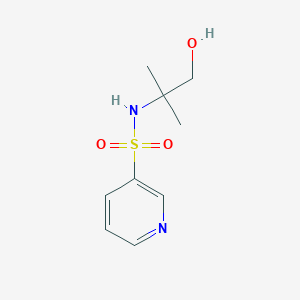
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
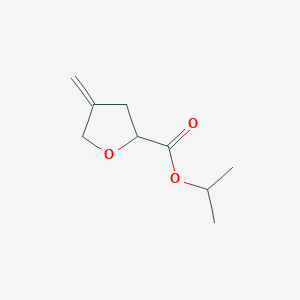
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)

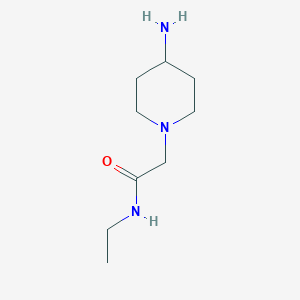

![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
